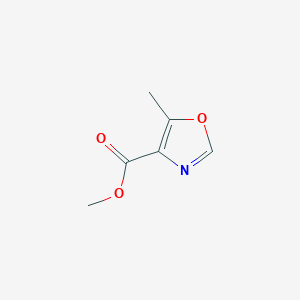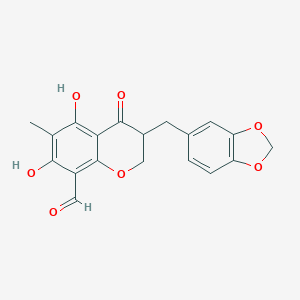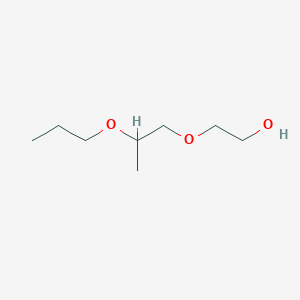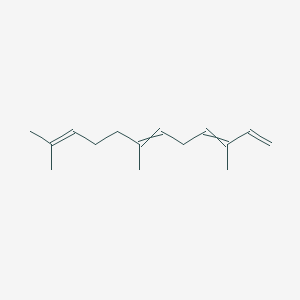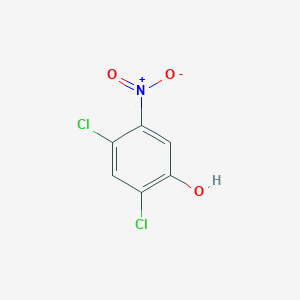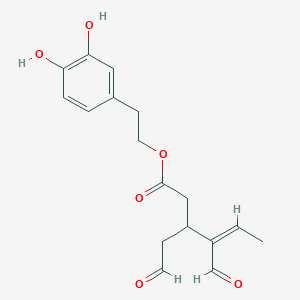
Oleacein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleacein is a bioactive phenolic compound predominantly found in olive oil and olive mill wastewater. It is known for its potent antioxidant and anti-inflammatory properties, making it one of the most significant phenolic compounds in olive oil . This compound has been linked to various health benefits, including cardiovascular protection, anti-cancer properties, and promoting longevity .
Aplicaciones Científicas De Investigación
Chemistry: Oleacein is used as a natural antioxidant in food preservation and cosmetic formulations.
Medicine: this compound exhibits anti-inflammatory, anti-cancer, and cardioprotective effects. .
Mecanismo De Acción
Oleacein, also known as 3,4-DHPEA-EDA, is a phenolic compound found in olive oil. It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antitumor properties .
Target of Action
This compound primarily targets cells involved in inflammation and cancer. It has shown antitumor activity against multiple myeloma (MM) cells and has been found to have beneficial effects on patients with early-stage chronic lymphocytic leukemia (CLL) . It also targets adipocytes, influencing adipogenesis .
Mode of Action
This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties. It has been found to induce cell cycle arrest and apoptosis in MM cells . In adipocytes, this compound inhibits lipid accumulation and alters the protein levels of key regulators of adipogenesis .
Biochemical Pathways
This compound affects several biochemical pathways. In cancer cells, it induces cell cycle arrest and apoptosis . In adipocytes, it influences the expression of adipose tissue-specific regulatory elements such as peroxisome proliferator-activated receptor gamma (PPARγ), fatty acid synthase (FAS), and adiponectin .
Pharmacokinetics
A study has shown that this compound can be detected in rat plasma and various tissues after intake, suggesting it has good bioavailability .
Result of Action
The action of this compound results in several molecular and cellular effects. It can lead to cell cycle arrest and apoptosis in cancer cells , and it can inhibit lipid accumulation and alter the expression of adipogenesis regulators in adipocytes . These effects contribute to its potential health benefits.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in olive oil may enhance its bioavailability and efficacy
Análisis Bioquímico
Biochemical Properties
Oleacein has been shown to interact with various biomolecules, contributing to its antioxidant activities . It has been found to significantly protect red blood cells from oxidative damage initiated by AAPH and H2O2 . The main protein cross-linker in this process is the dialdehydic form of demethoxycarbonylelenolic acid linked to hydroxytyrosol (3,4-DHPEA-EDA) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the proliferation of SH-SY5Y cells by blocking the cell cycle in the S phase and inducing apoptotic cell death . In addition, this compound has been shown to significantly enhance the resistance of Caenorhabditis elegans to oxidative and thermal stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to significantly downregulate lipid-metabolism-related genes and modulate glucose metabolism . Furthermore, this compound has been found to enhance the anti-inflammatory properties in adipocytes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, a significant lifespan extension was observed in Caenorhabditis elegans with an increase of 20% mean lifespan at 5 µg/mL with a hormetic-like dose-dependent effect .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, oral administration of this compound at a dosage of 10 mg/kg body weight for 10 days significantly reduced immobility time in the tail suspension test compared to the LPS-treated group .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to significantly inhibit lipid formation in adipocytes differentiated from both human adipose-derived stem cells and diabetic human adipose-derived stem cells .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its antioxidant activities suggest that it may be distributed within cells and tissues where oxidative stress occurs .
Subcellular Localization
Given its antioxidant properties, it is likely that it is localized in areas of the cell where oxidative stress occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oleacein can be synthesized from oleuropein, a secoiridoid glucoside abundant in olive leaves. The synthesis involves a solid acid-catalyzed one-step reaction, which converts oleuropein to this compound. This method is efficient and allows for the recovery and reuse of the catalyst . Another synthetic route involves combining the dialdehydic form of decarboxymethyl elenolic acid with hydroxytyrosol .
Industrial Production Methods: Industrial production of this compound involves extracting it from extra virgin olive oil and olive mill wastewater. The extraction process includes malaxation at specific temperatures and durations to maximize the yield of phenolic compounds, including this compound . The use of response surface methodology has been proposed to optimize the extraction process, ensuring high yields of this compound and other phenolic compounds .
Análisis De Reacciones Químicas
Types of Reactions: Oleacein undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its strong antioxidant activity, which involves scavenging free radicals and reducing oxidative stress .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxyl groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain its antioxidant and anti-inflammatory properties .
Comparación Con Compuestos Similares
- Oleocanthal
- Hydroxytyrosol
- Oleuropein
Oleacein stands out due to its unique combination of antioxidant, anti-inflammatory, and cardioprotective properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
149183-75-5 |
|---|---|
Fórmula molecular |
C17H20O6 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate |
InChI |
InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2-/t14-/m0/s1 |
Clave InChI |
XLPXUPOZUYGVPD-VMPILDALSA-N |
SMILES |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
SMILES isomérico |
C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
Sinónimos |
(3S,4E)-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester; [S-(E)]-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


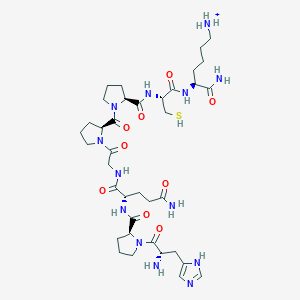
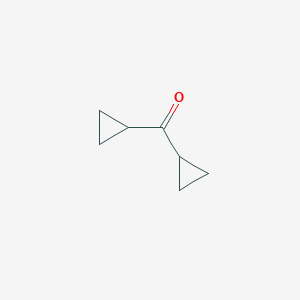
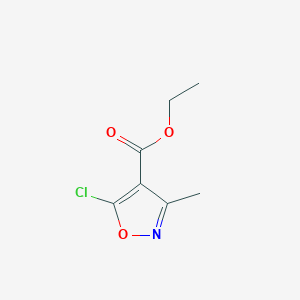
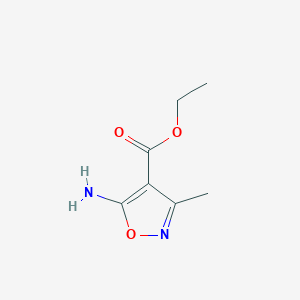
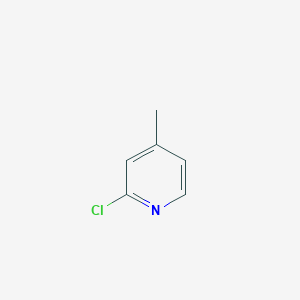
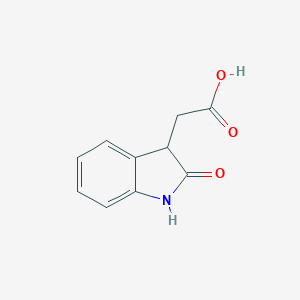
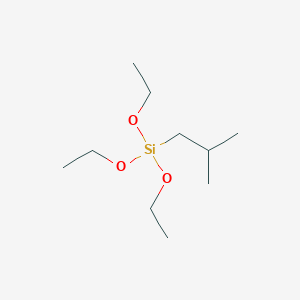
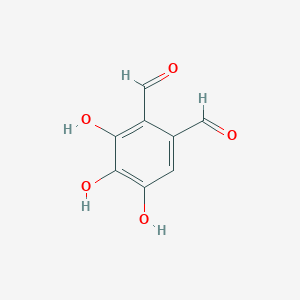
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
